

Halogen Bonding Interactions in Brominated Isocyanide Crystals

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Compound of Interest

Compound Name: *1,3-Dibromo-2-isocyano-5-methylbenzene*

CAS No.: *730971-40-1*

Cat. No.: *B7724011*

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Executive Summary

This guide provides an in-depth analysis of halogen bonding (XB) interactions involving isocyanide (isonitrile) functionalities, with a specific focus on brominated systems. While iodine is historically the dominant donor in halogen bonding due to its high polarizability, bromine-based interactions offer a critical "tunability" window for crystal engineering and drug discovery.

The core of this guide explores the unique supramolecular synthon formed between the

-hole of a bromine atom and the terminal carbon lone pair of an isocyanide group ($C-Br \cdots C \equiv N-R$). This interaction is distinct because the isocyanide carbon acts as a "carbenoid" nucleophile, often outperforming isomeric nitriles in bond strength and directionality.

Key Takeaways:

- Mechanism: The interaction is driven by electrostatics between the positive electrostatic potential (ESP) cap on bromine and the nucleophilic carbon of the isocyanide.

- Utility: Brominated isocyanide adducts exhibit reduced volatility and odor ("defusing" the isocyanide stench) while retaining chemical reactivity.[1]
- Application: These motifs are emerging as bioisosteres in medicinal chemistry, offering orthogonal binding modes to classical hydrogen bonds.

Theoretical Framework: The Sigma-Hole & Isocyanide Nucleophilicity

To engineer crystals with brominated isocyanides, one must understand the underlying electrostatic landscape.

The Bromine Sigma-Hole (-hole)

Unlike the isotropic electron cloud assumed in classical models, covalently bonded halogens (C–X) exhibit an anisotropic charge distribution.

- The Mechanism: When bromine is bonded to an electron-withdrawing group (e.g., a perfluorinated ring or an alkyne), electron density is pulled away from the halogen along the bond axis.
- The Result: This exposes a region of positive electrostatic potential on the distal side of the bromine atom, termed the -hole.

- Tunability: Bromine's

-hole is smaller and less positive than iodine's but larger than chlorine's. This makes Br-based XB interactions reversible and tunable, ideal for dynamic drug-receptor interactions where "too strong" a bond (like C–I) might be metabolically undesirable.

The Isocyanide "Carbenoid" Acceptor

The isocyanide group (

) is a structural isomer of the nitrile (

). However, their supramolecular behaviors are radically different.

- Nitrile (CN): The acceptor is the nitrogen lone pair (hybridized).
- Isocyanide (NC): The acceptor is the terminal carbon. This carbon possesses significant carbenoid character, making it a softer, more polarizable, and often stronger nucleophile than the nitrile nitrogen.

Comparison of Interaction Energies:

Note: The isocyanide carbon typically forms shorter and more directional halogen bonds than the nitrile nitrogen.

Structural Motifs & Crystal Engineering[2]

In the solid state, brominated isocyanide crystals self-assemble into predictable architectures. The geometry is governed by the requirement to maximize the overlap between the Br -hole and the C lone pair.

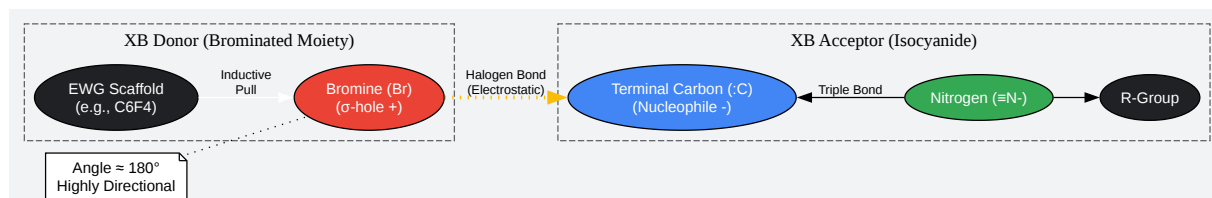
The Linear Synthon

The hallmark of this interaction is high directionality.

- Bond Angle (): The C–Br...C angle approaches 180° (linear) to direct the -hole exactly at the nucleophile.
- Approach Angle (): The Br...C≡N angle is also typically 180°, aligning with the axis of the isocyanide group.

Visualization of the Interaction

The following diagram illustrates the electrostatic complementarity driving the assembly.



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Caption: Schematic of the C–Br...C≡N halogen bonding mechanism showing the linear alignment of the sigma-hole donor and carbenoid acceptor.

Experimental Protocols

Synthesis of Brominated Isocyanide Co-Crystals

The most robust method to study this interaction is via co-crystallization of a strong halogen bond donor (e.g., 1,4-dibromotetrafluorobenzene) and a di-isocyanide acceptor (e.g., 1,4-diisocyanobenzene).

Objective: Grow X-ray quality single crystals of the [Donor]·[Acceptor] adduct.

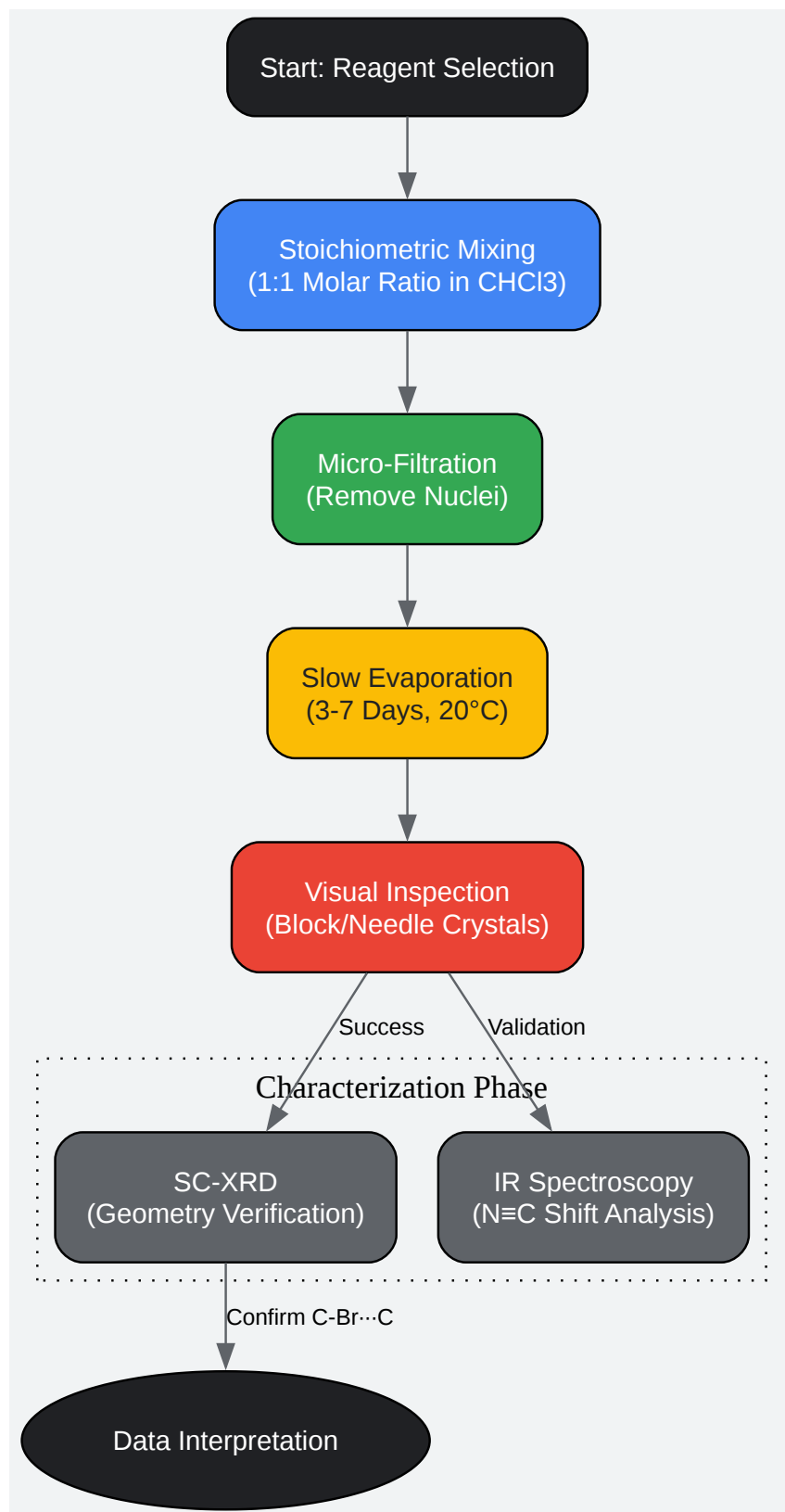
Reagents:

- XB Donor: 1,4-Dibromotetrafluorobenzene (commercially available). Rationale: Fluorination enhances the Br -hole magnitude.
- XB Acceptor: 1,4-Diisocyanobenzene (synthesized via dehydration of formamide precursor).
- Solvent: Chloroform () or Dichloromethane (). Rationale: Non-polar solvents minimize competition for the halogen bond.

Protocol: Slow Evaporation Method

- Preparation: Dissolve 0.1 mmol of the Donor and 0.1 mmol of the Acceptor in 2 mL of in separate vials.
- Mixing: Combine the solutions into a clean 5 mL scintillation vial. The solution may turn slightly yellow, indicating charge-transfer complex formation.
- Filtration: Filter the mixture through a 0.45 PTFE syringe filter to remove nucleation sites (dust).
- Crystallization: Cover the vial with Parafilm and poke 3-4 small holes with a needle. Place in a vibration-free, temperature-controlled environment (20°C).
- Harvesting: After 3-7 days, colorless block-like crystals should appear.
- Validation: Analyze via Single Crystal X-Ray Diffraction (SC-XRD). Look for C–Br...C distances less than the sum of van der Waals radii (approx.^[2] 3.65 Å).

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the co-crystallization and characterization of brominated isocyanide supramolecular assemblies.

Data Analysis & Characterization Standards

When validating these crystals, specific metric shifts confirm the presence of the halogen bond.

Technique	Parameter	Observation in XB Adduct	Mechanistic Cause
SC-XRD	Interatomic Distance (ngcontent-ng-c3932382896="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">)	< 3.65 Å (typ. 3.2 - 3.4 Å)	Attractive electrostatic forces pull atoms within vdW radii.
SC-XRD	Bond Angle ()	170° - 180°	Strict linearity required for -hole overlap.
IR Spectroscopy	Stretch	Blue Shift (+10 to +40)	Electron density donation from C(lone pair) to Br antibonding orbital strengthens the C≡N bond.
Melting Point	Thermal Stability	Higher than pure isocyanide	Lattice energy stabilization via XB network.

Applications in Pharma & Materials

"Defusing the Stink Bomb" (Odor Mitigation)

Volatile isocyanides are notorious for their vile odor.[1] Research has shown that co-crystallizing isocyanides with halogen bond donors (iodine or bromine based) effectively "cages" the isocyanide.

- Impact: The vapor pressure of the isocyanide is drastically reduced.
- Reactivity: The adducts often remain reactive (e.g., in Ugi multi-component reactions), allowing researchers to handle "odorless" isocyanide reagents on the benchtop.[1]

Bioisosteres in Drug Design

The C–Br...C≡N interaction mimics the geometry of Hydrogen Bonds (HB) but is hydrophobic.

- Strategy: Replace a metabolic "soft spot" (like a hydrogen bond donor) with a brominated motif to alter pharmacokinetics without sacrificing binding affinity.
- Selectivity: The high directionality of the halogen bond can be used to target specific pockets in a protein receptor that are inaccessible to the more isotropic hydrogen bond.

References

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- Definition of the Halogen Bond (IUPAC Recommendations 2013). Source: IUPAC / De Gruyter Context: The authoritative definition of the bond angles and distances required to classify an interaction as a halogen bond. URL:[[Link](#)]
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